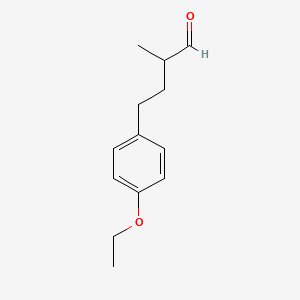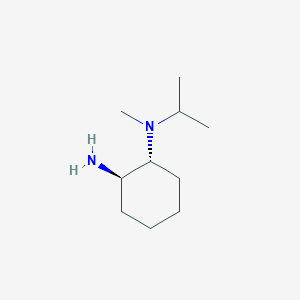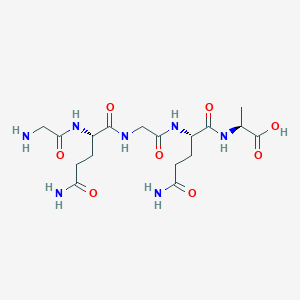![molecular formula C24H27NO3 B12578787 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine CAS No. 184241-29-0](/img/structure/B12578787.png)
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(4-Methoxyphenyl)(phenyl)methoxy]propan-1-amin ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet. Sie enthält Methoxyphenyl- und Phenylgruppen, die an ein Propan-1-amin-Rückgrat gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[Bis(4-Methoxyphenyl)(phenyl)methoxy]propan-1-amin umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Methoxybenzylchlorid mit Phenylmagnesiumbromid zur Bildung eines Grignard-Reagenzes, das dann unter kontrollierten Bedingungen mit 3-Chlorpropan-1-amin umgesetzt wird, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Dabei kommen automatisierte Reaktoren und optimierte Reaktionsbedingungen zum Einsatz, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Chromatographie kann die Effizienz des Produktionsprozesses weiter verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
3-[Bis(4-Methoxyphenyl)(phenyl)methoxy]propan-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitution: Nucleophile Substitutionsreaktionen können mit halogenierten Verbindungen stattfinden, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Wasserstoffgas, Palladiumkatalysator, milde Temperaturen.
Substitution: Halogenierte Verbindungen, Nucleophile, Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte, die gebildet werden
Oxidation: Ketone, Carbonsäuren.
Reduktion: Amin-Derivate.
Substitution: Verschiedene substituierte Amine und verwandte Verbindungen.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines and related compounds.
Wissenschaftliche Forschungsanwendungen
3-[Bis(4-Methoxyphenyl)(phenyl)methoxy]propan-1-amin findet verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien eingesetzt, darunter Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 3-[Bis(4-Methoxyphenyl)(phenyl)methoxy]propan-1-amin beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität verändern und nachgeschaltete Signalwege auslösen. Dies kann zu verschiedenen biologischen Wirkungen führen, abhängig von der spezifischen Zielstruktur und dem Kontext .
Wirkmechanismus
The mechanism of action of 3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
3-[Bis(4-Methoxyphenyl)(phenyl)methoxy]propan-1-amin ist aufgrund seiner spezifischen strukturellen Anordnung einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktionsmuster und biologische Aktivitäten aufweisen, was es zu einer wertvollen Verbindung für gezielte Forschung und Anwendungen macht .
Eigenschaften
CAS-Nummer |
184241-29-0 |
|---|---|
Molekularformel |
C24H27NO3 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-amine |
InChI |
InChI=1S/C24H27NO3/c1-26-22-13-9-20(10-14-22)24(28-18-6-17-25,19-7-4-3-5-8-19)21-11-15-23(27-2)16-12-21/h3-5,7-16H,6,17-18,25H2,1-2H3 |
InChI-Schlüssel |
CIDZVPRZCJWLGT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-[[3-[[5-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]pentyl]hydroxyphosphinyl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B12578706.png)

![[(4S,5S)-5-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[(2S)-7-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12578719.png)

![1-Azatricyclo[7.2.0.03,6]undecane](/img/structure/B12578735.png)
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-(2-ethylbutyl)urea](/img/structure/B12578736.png)
![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)


![4-({[2-(Ethylsulfanyl)phenoxy]carbonyl}amino)butanoic acid](/img/structure/B12578763.png)

![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
